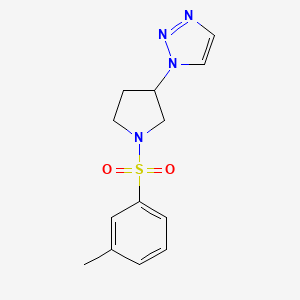

1-(1-(m-tolylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole

Description

Properties

IUPAC Name |

1-[1-(3-methylphenyl)sulfonylpyrrolidin-3-yl]triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O2S/c1-11-3-2-4-13(9-11)20(18,19)16-7-5-12(10-16)17-8-6-14-15-17/h2-4,6,8-9,12H,5,7,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDZLRZKIUZJZFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)N2CCC(C2)N3C=CN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(1-(m-tolylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the pyrrolidine ring: This can be achieved through the cyclization of appropriate amine precursors.

Introduction of the triazole ring: This step often involves a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, between an azide and an alkyne.

Attachment of the tolylsulfonyl group: This is usually done via sulfonylation reactions using reagents like toluenesulfonyl chloride.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(1-(m-tolylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.

Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.

Addition: The compound can participate in addition reactions, particularly at the double bonds in the triazole ring.

Common reagents and conditions for these reactions include organic solvents, specific temperatures, and catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Research indicates that derivatives of 1,2,3-triazoles exhibit various biological activities including:

- Anticancer Activity : Studies have shown that triazole derivatives can inhibit cell growth in several cancer cell lines, demonstrating IC50 values ranging from 1.02 to 74.28 µM across different studies . For example, certain triazole compounds have shown significant cytotoxicity against MCF-7 breast cancer cells.

- Antifungal Properties : Related compounds have been synthesized and evaluated for antifungal activity against strains such as Candida albicans, showcasing efficacy greater than traditional antifungal agents like fluconazole .

Enzyme Inhibition

Research has explored the compound's ability to interact with specific enzymes, potentially leading to the development of inhibitors for therapeutic targets such as Janus kinase pathways . The structural features of the compound allow it to modulate enzyme activity effectively.

Organic Synthesis

In organic chemistry, 1-(1-(m-tolylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole serves as a versatile building block for synthesizing more complex molecules. Its unique functional groups facilitate various chemical transformations including nucleophilic substitutions and addition reactions.

Mechanism of Action

The mechanism of action of 1-(1-(m-tolylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

The following table summarizes key structural, synthetic, and functional differences between the target compound and analogous triazole derivatives:

Structural and Electronic Comparisons

- Substituent Effects: The m-tosyl group in the target compound is a strong electron-withdrawing substituent, which contrasts with electron-donating groups like benzyl or acetyl in analogs (e.g., ).

- Hybrid Systems : Compounds like 21id (pyrazole-triazole hybrid) and 4 (trifluoromethylated triazole) demonstrate how auxiliary heterocycles or fluorination can tailor bioactivity or physicochemical properties .

- Stereochemical Complexity : The pyrrolidine ring in the target compound introduces stereochemical considerations, similar to furan-carbonyl derivatives in , which may influence chiral recognition in biological systems.

Functional and Application-Based Differences

- Biological Testing : Fluorinated and chlorinated analogs () are explicitly screened for bioactivity, whereas the target compound’s m-tosyl group may prioritize stability over intrinsic activity.

- Material Science Applications : Simpler triazoles like are used as polymer building blocks, whereas complex hybrids () target drug discovery.

Biological Activity

1-(1-(m-tolylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a pyrrolidine moiety, a triazole ring, and a tolylsulfonyl group, which contribute to its diverse reactivity and interactions with biological targets.

The synthesis of this compound typically involves multi-step reactions starting from accessible precursors. Key steps include:

- Formation of the Pyrrolidine Ring : Achieved through cyclization of appropriate amine precursors.

- Introduction of the Triazole Ring : Often involves Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.

- Attachment of the Tolylsulfonyl Group : Conducted via sulfonylation reactions using reagents like toluenesulfonyl chloride.

These synthetic methods can be optimized for yield and scalability, often employing catalysts and specific reaction conditions to enhance efficiency.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound can bind to enzymes or receptors, leading to altered activity that can have therapeutic implications. Notably, it may inhibit enzyme activity or modulate receptor signaling pathways .

Biological Activity

Research indicates that this compound exhibits significant biological activities:

-

Anticancer Properties : In vitro studies have shown that derivatives of triazole compounds can inhibit the proliferation of various cancer cell lines. For instance, related triazole compounds demonstrated IC50 values in the low micromolar range against colorectal cancer cell lines (e.g., HCT116) and other types such as melanoma and breast cancer .

Cancer Cell Line IC50 (µM) HCT116 0.43 Melanoma 0.15 - 0.47 Breast (MCF-7) 4.76 - Mechanism of Anticancer Activity : The anticancer effects are often mediated through the induction of apoptosis and inhibition of cell migration. Studies have shown that treatment with triazole compounds leads to increased reactive oxygen species (ROS) levels in cancer cells, promoting apoptosis through mitochondrial pathways .

Case Studies

Several studies have evaluated the biological activity of related triazole compounds:

- Wei et al. (2019) synthesized a series of triazole-containing derivatives that exhibited potent anticancer activity against multiple cancer cell lines, including significant selectivity against multidrug-resistant cells .

- Research on Pyrrolidine-based Derivatives : A study focused on pyrrolidine-based T-type calcium channel blockers indicated potential applications for neuropathic pain treatment, showcasing the versatility of pyrrolidine derivatives in targeting different biological pathways .

Comparative Analysis

When compared to similar compounds such as 1-(1-(p-tolylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole and others featuring different substituents or ring structures, the unique combination of functional groups in this compound contributes to its distinct biological profile and potential therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.